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4-Amino-3-isobutylpyrimidine-2,6-
Compound Name: _
dione

Cat. No.: B014432

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of lopinavir, a
critical antiretroviral agent. A thorough understanding and control of impurities are paramount
for ensuring the safety, efficacy, and quality of the final drug product. This document details the
identification, synthesis, and characterization of known process-related and degradation
impurities of lopinavir, along with the analytical methodologies employed for their detection and
quantification.

Introduction to Lopinavir and Impurity Profiling

Lopinavir is a potent HIV-1 protease inhibitor, chemically known as (2S)-N-[(2S,4S,5S)-5-{[(2,6-
dimethylphenoxy)acetyllamino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-
oxotetrahydropyrimidin-1(2H)-yl)butanamide.[1] It is co-formulated with ritonavir, which acts as
a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme,
thereby increasing lopinavir's plasma concentration and therapeutic efficacy.[2]

The presence of impurities in an Active Pharmaceutical Ingredient (API) can arise from various
sources, including the manufacturing process, degradation of the drug substance over time, or
interaction with excipients.[3] Regulatory bodies like the International Council for Harmonisation
(ICH) mandate the identification and characterization of any impurity present at a level of 0.1%
or higher.[1] This guide delves into the specifics of lopinavir's impurity profile, providing
valuable information for quality control and drug development.
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Lopinavir Impurities: Identification and
Characterization

Several process-related impurities and degradation products of lopinavir have been identified
and characterized. These impurities can be broadly categorized as process-related impurities,
degradation products, and pharmacopoeial impurities.

Process-Related Impurities

These impurities are formed during the synthesis of the lopinavir drug substance.[1] A study
detailing the manufacturing process of lopinavir identified four major process-related impurities.

[1]14]

e Lopinavir Dimer 7: This impurity originates from the dimerization of 2,6-dimethylphenol, a raw
material used in the synthesis.[1][4]

» Lopinavir Carboxymethyl Analog 8: Formed during the acylation of 2,6-dimethylphenol with
chloroacetic acid.[1]

» Lopinavir Diamide Impurity 9: A diamide analog of lopinavir.[1][4]

» Lopinavir Diacylated Impurity 10: Results from the acylation on the nitrogen of the pyrimidine
ring of lopinavir.[1][4]

Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to
identify potential degradation products that may form under various stress conditions.[5][6]
Lopinavir has been subjected to acidic, basic, oxidative, thermal, and photolytic stress
conditions.[5][7] The major degradation products arise in acidic and alkaline environments.[8]

Pharmacopoeial and Other Impurities

Various pharmacopoeias list specific impurities that need to be controlled. Additionally,
suppliers of pharmaceutical reference standards offer a range of lopinavir impurities, including:

e Lopinavir EP Impurity-E, F, G[3]
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e Lopinavir Metabolite M1, M3/M4 Impurities[3]

» Sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurities[9]

Quantitative Analysis of Lopinavir Impurities

The levels of identified impurities in lopinavir drug substance are typically monitored and

controlled to be within acceptable limits.

Impurity
Namel/ldentifie
r

Type

Typical
Observed
Level (%)

Specification
Limit (%)

Reference(s)

Related
Substances
(RS4-RS10)

Process-related

0.03-0.1

[10]

Lopinavir Dimer
7

Process-related

[1]

Lopinavir
Carboxymethyl
Analog 8

Process-related

~0.2 (in

intermediate)

[1]

Lopinavir
Diamide Impurity
9

Process-related

[1]

Lopinavir
Diacylated
Impurity 10

Process-related

[1]

Unspecified

Impurities

General

0.05-0.2

[11]

Total Impurities

General

~0.5-1.0

[11]

Note: Specific specification limits are often proprietary to the manufacturer and are established

based on toxicological data and regulatory guidelines.
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Experimental Protocols

The identification, quantification, and characterization of lopinavir impurities rely on a
combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for
Impurity Profiling

A stability-indicating HPLC method is crucial for separating lopinavir from its impurities.
e Method 1: Gradient RP-HPLC for Process-Related Impurities[10]

o Column: YMC Pack ODS-AQ (250 mm x 4.6 mm, 5 pm)

o Mobile Phase A: 0.02 M KH2POa4 (pH 2.5)

o Mobile Phase B: Acetonitrile

o Gradient Elution: A time-based gradient program is employed.

o Flow Rate: 1.0 mL/min

o Column Temperature: 45 °C

o Detector: Photodiode Array (PDA) at 210 nm

e Method 2: Isocratic RP-HPLC for Forced Degradation Studies[5][6]

o

Column: Hypersil BDS, C18 (100 x 4.6 mm, 5 pm)

[¢]

Mobile Phase: Buffer and Acetonitrile (45:55 v/v)

[¢]

Flow Rate: Not specified

[e]

Detector: UV at 240 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Identification
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LC-MS is a powerful tool for the structural elucidation of unknown impurities.

e LC-MS/MS for Lopinavir and Ritonavir in Human Plasma[12]

[¢]

Column: Agilent ZORBAX Eclipse XDB-C18

[¢]

Mobile Phase: Methanol-0.1% formic acid in water (80:20)

[e]

lonization: Electrospray lonization (ESI), positive ion mode

o

Detection: Multiple Reaction Monitoring (MRM)
» Lopinavir transition: m/z 629.6 — 155.2

= Ritonavir transition: m/z 721.4 — 268.2

Spectroscopic Characterization

Isolated impurities are further characterized using various spectroscopic techniques to confirm
their structures.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are used to
determine the chemical structure.[1][3]

o Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional
groups present in the molecule.[1][3]

e Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the
impurity.[1][3]

Forced Degradation Study Protocol[5]

o Acid Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N HCI, refluxed at 60°C for 30
mins.

o Base Degradation: 1 mL of lopinavir stock solution + 1 mL of 2 N NaOH, refluxed at 60°C for
30 mins.
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» Oxidative Degradation: 1 mL of lopinavir stock solution + 1 mL of 20% H20:2, kept at 60°C for
30 mins.

» Thermal Degradation: Lopinavir solution placed in an oven at 105°C for 6 hours.

e Photolytic Degradation: 100 pg/mL solution exposed to UV light in a photostability chamber
for 7 days.

Visualizations

Lopinavir Metabolism and Potential for Impurity
Formation

Lopinavir is extensively metabolized by the cytochrome P450 system, primarily by the CYP3A
isozyme.[2] This metabolic pathway can be a source of oxidative metabolites that may be
considered impurities.

L Metabolism in Liver Oxidation Oxidative Metabolites
P CYP3A4 Isozyme (e.g., M1, M3, M4)

Click to download full resolution via product page

Caption: Lopinavir metabolism by CYP3A4 leading to oxidative metabolites.

General Workflow for Impurity Identification and
Characterization

The process of identifying and characterizing impurities in a drug substance follows a logical
workflow.
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Caption: Workflow for the identification and characterization of lopinavir impurities.

Logical Relationship in Process-Related Impurity

Formation
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The formation of process-related impurities is directly linked to the synthetic route of the API.

Impurity Formation

Impurity in Degradation of

Starting Material

Over-Reaction

Intermediates

Lopinavir Synthesis

Starting Materials &
Reagents

Intermediates

Lopinavir API

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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